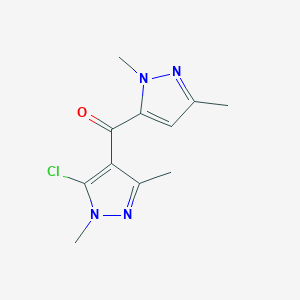
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Overview
Description
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate, also known as DMDM Hydantoin, is a chemical compound that is commonly used as a preservative in a variety of personal care products, such as shampoos, lotions, and cosmetics. However, this chemical compound has also been the subject of scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin works by releasing formaldehyde, which is a potent antimicrobial agent. Formaldehyde works by denaturing proteins and disrupting cell membranes, which leads to the death of microorganisms. This mechanism of action makes 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin an effective preservative in personal care products.
Biochemical And Physiological Effects
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin may cause skin irritation and allergic reactions in some individuals. More research is needed to fully understand the biochemical and physiological effects of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin.
Advantages And Limitations For Lab Experiments
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has several advantages as a preservative in lab experiments. It is stable over a wide range of pH and temperature conditions and is effective against a broad spectrum of microorganisms. However, 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has some limitations as well. It can interfere with certain biochemical assays and may cause false positive results in some experiments.
Future Directions
There are several future directions for research on 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin. One area of interest is the development of alternative preservatives that are more environmentally friendly and sustainable. Another area of research is the investigation of the potential health effects of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin on humans and animals. Additionally, there is a need for more studies on the efficacy of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin in various applications, such as agriculture and water treatment.
Scientific Research Applications
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has been extensively studied for its antimicrobial properties, which make it an effective preservative in personal care products. In addition, 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate Hydantoin has also been investigated for its potential applications in the fields of agriculture, textiles, and water treatment. It has been shown to be effective in controlling the growth of bacteria, fungi, and algae, making it a promising candidate for use in these industries.
properties
IUPAC Name |
difluoro(trimethyl)silanuide;(1,3-dimethylimidazolidin-2-ylidene)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N3.C3H9F2Si/c1-8(2)7-9(3)5-6-10(7)4;1-6(2,3,4)5/h5-6H2,1-4H3;1-3H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZHVGQEFYKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=[N+](C)C)C.C[Si-](C)(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F2N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374353 | |
| Record name | 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate | |
CAS RN |
479024-67-4 | |
| Record name | 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide](/img/structure/B1621443.png)





